Cas no 54419-70-4 (4-(2,5-dimethoxyphenyl)butan-2-amine)

4-(2,5-Dimethoxyphenyl)butan-2-amine is a substituted phenethylamine derivative with potential applications in pharmaceutical and biochemical research. Its molecular structure features a butan-2-amine backbone linked to a 2,5-dimethoxyphenyl group, which may influence its binding affinity and selectivity in receptor studies. The compound's distinct substitution pattern offers advantages in synthetic versatility, enabling further functionalization for tailored research applications. Its stability under standard laboratory conditions makes it suitable for exploratory studies in neurochemistry and medicinal chemistry. Researchers may find value in its potential as a precursor or intermediate in the development of novel bioactive compounds. Proper handling and storage are recommended to maintain its integrity for experimental use.
4-(2,5-dimethoxyphenyl)butan-2-amine structure
54419-70-4 structure
商品名:4-(2,5-dimethoxyphenyl)butan-2-amine
CAS番号:54419-70-4
MF:C12H19NO2
メガワット:209.2847635746
CID:6423769
PubChem ID:24261420

4-(2,5-dimethoxyphenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(2,5-dimethoxyphenyl)butan-2-amine
    • 54419-70-4
    • AKOS013829815
    • EN300-1846985
    • Benzenepropanamine, 2,5-dimethoxy-α-methyl-
    • インチ: 1S/C12H19NO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-9H,4-5,13H2,1-3H3
    • InChIKey: OFBBQEMYFASANF-UHFFFAOYSA-N
    • ほほえんだ: C1(CCC(C)N)=CC(OC)=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 209.141578849g/mol
  • どういたいしつりょう: 209.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.009±0.06 g/cm3(Predicted)
  • ふってん: 313.9±32.0 °C(Predicted)
  • 酸性度係数(pKa): 10.55±0.35(Predicted)

4-(2,5-dimethoxyphenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1846985-0.05g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
0.05g
$468.0 2023-09-19
Enamine
EN300-1846985-5.0g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
5g
$3313.0 2023-06-01
Enamine
EN300-1846985-0.25g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
0.25g
$513.0 2023-09-19
Enamine
EN300-1846985-0.5g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
0.5g
$535.0 2023-09-19
Enamine
EN300-1846985-5g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
5g
$1614.0 2023-09-19
Enamine
EN300-1846985-1.0g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
1g
$1142.0 2023-06-01
Enamine
EN300-1846985-2.5g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
2.5g
$1089.0 2023-09-19
Enamine
EN300-1846985-10g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
10g
$2393.0 2023-09-19
Enamine
EN300-1846985-10.0g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
10g
$4914.0 2023-06-01
Enamine
EN300-1846985-0.1g
4-(2,5-dimethoxyphenyl)butan-2-amine
54419-70-4
0.1g
$490.0 2023-09-19

4-(2,5-dimethoxyphenyl)butan-2-amine 関連文献

4-(2,5-dimethoxyphenyl)butan-2-amineに関する追加情報

Comprehensive Overview of 4-(2,5-Dimethoxyphenyl)butan-2-amine (CAS No. 54419-70-4)

4-(2,5-Dimethoxyphenyl)butan-2-amine, also known by its CAS number 54419-70-4, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a butylamine chain attached to a 2,5-dimethoxyphenyl ring. The combination of these functional groups imparts specific chemical and biological properties that make it a subject of interest for various applications.

The chemical structure of 4-(2,5-Dimethoxyphenyl)butan-2-amine is defined by its molecular formula, C11H17NO2. The presence of the methoxy groups on the phenyl ring and the amino group on the butyl chain contributes to its reactivity and potential biological activity. These functional groups can participate in various chemical reactions, making the compound a valuable intermediate in synthetic chemistry.

In recent years, 4-(2,5-Dimethoxyphenyl)butan-2-amine has been studied for its potential therapeutic applications. Research has focused on its interactions with specific receptors and enzymes in the body. For instance, studies have shown that this compound can modulate serotonin receptors, which are involved in regulating mood, appetite, and sleep. This property has led to investigations into its potential use as an antidepressant or anxiolytic agent.

Beyond its potential as a therapeutic agent, 4-(2,5-Dimethoxyphenyl)butan-2-amine has also been explored for its role in drug discovery and development. Its unique structure makes it a useful scaffold for designing new molecules with enhanced pharmacological properties. Researchers have used this compound as a starting point to synthesize derivatives with improved potency and selectivity for specific targets.

The synthesis of 4-(2,5-Dimethoxyphenyl)butan-2-amine involves several well-established chemical reactions. One common approach is to start with 2,5-dimethoxybenzaldehyde and undergo a series of transformations including reduction and substitution reactions to form the final product. The detailed synthetic route can vary depending on the desired purity and yield of the compound.

In terms of safety and handling, it is important to note that while 4-(2,5-Dimethoxyphenyl)butan-2-amine is not classified as a hazardous material or controlled substance, proper precautions should be taken during its use in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation to minimize exposure risks.

The physical properties of 4-(2,5-Dimethoxyphenyl)butan-2-amine, such as its melting point, boiling point, and solubility in various solvents, are crucial for understanding its behavior in different environments. These properties can influence its stability and reactivity in both synthetic processes and biological systems.

In conclusion, 4-(2,5-Dimethoxyphenyl)butan-2-amine (CAS No. 54419-70-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activity make it an important molecule for further investigation and development. As research continues to advance, it is likely that new applications and insights into this compound will emerge, contributing to the broader field of chemical biology.

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